Cas no 2872-72-2 (Phenyl-2,3,4,6-tetra-O-acetyl-b-D-galactopyranoside)

2872-72-2 structure
Nome del prodotto:Phenyl-2,3,4,6-tetra-O-acetyl-b-D-galactopyranoside
Phenyl-2,3,4,6-tetra-O-acetyl-b-D-galactopyranoside Proprietà chimiche e fisiche
Nomi e identificatori
-
- b-D-Galactopyranoside, phenyl,tetraacetate (9CI)
- Phenyl-2,3,4,6-tetra-O-acetyl-β-D-galactopyranoside
- [(2R,3S,4S,5R,6S)-3,4,5-triacetyloxy-6-phenoxyoxan-2-yl]methyl acetate
- Phenyl-2,3,4,6-tetra
- PHENYL-2,3,4,6-TETRA-O-ACETYL-Β-D-GALACTOPYRANOSIDE,WHITE SOLID
- AC1L2SMM
- AC1Q60AW
- A-d-galactopyranoside
- AR-1L0398
- BTB11984
- EINECS 220-705-9
- HMS1661L17
- phenyl 2,3,4,6-tetra-o-acetyl-
- SureCN7694818
- 2872-72-2
- SCHEMBL7694818
- CCG-233247
- Phenyl-2,3,4,6-tetra-O-acetyl- beta -D-galactopyranoside
- Phenyl-2,3,4,6-tetra-O-acetyl-?-D-galactopyranoside
- DTXSID201225803
- Phenyl tetra-O-acetyl-beta-D-galactopyranoside
- [(2R, 3S, 4S, 5R, 6S)-3, 4, 5-triacetyloxy-6-phenoxyoxan-2-yl]methyl acetate
- NSC 173175
- Phenyl 2,3,4,6-tetra-O-acetyl-beta-D-galactopyranoside
- W-202201
- PHENYL-2,3,4,6-TETRA-O-ACETYL-BETA-D-GALACTOPYRANOSIDE
- Phenyl 2,3,4,6-tetra-O-acetyl-b-D-galactopyranoside
- HPKPFIHCMIKXMU-LCWAXJCOSA-N
- beta-D-Galactopyranoside, phenyl, tetraacetate
- NS00049317
- Phenyl-2,3,4,6-tetra-O-acetyl-b-D-galactopyranoside
- Phenyl 2,3,4,6-tetra-O-acetyl-I(2)-D-galactopyranoside
- Phenyl Tetra-O-acetyl-beta-D-galactopyranoside; NSC 173175;
-
- Inchi: InChI=1S/C20H24O10/c1-11(21)25-10-16-17(26-12(2)22)18(27-13(3)23)19(28-14(4)24)20(30-16)29-15-8-6-5-7-9-15/h5-9,16-20H,10H2,1-4H3/t16-,17+,18+,19-,20-/m1/s1
- Chiave InChI: HPKPFIHCMIKXMU-LCWAXJCOSA-N
- Sorrisi: CC(OC[C@H]1O[C@@H](OC2C=CC=CC=2)[C@H](OC(=O)C)[C@@H](OC(=O)C)[C@H]1OC(=O)C)=O
Proprietà calcolate
- Massa esatta: 424.13700
- Massa monoisotopica: 424.137
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 0
- Conta accettatore di obbligazioni idrogeno: 10
- Conta atomi pesanti: 30
- Conta legami ruotabili: 11
- Complessità: 627
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 5
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- Superficie polare topologica: 124A^2
- XLogP3: 2.4
Proprietà sperimentali
- Densità: 1.29
- Punto di fusione: 123-124 °C
- Punto di ebollizione: 491.4°Cat760mmHg
- Punto di infiammabilità: 212°C
- Indice di rifrazione: 1.524
- PSA: 123.66000
- LogP: 1.14850
Phenyl-2,3,4,6-tetra-O-acetyl-b-D-galactopyranoside Prezzodi più >>
Impresa | No. | Nome del prodotto | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
---|---|---|---|---|---|---|---|---|
TRC | P336800-25g |
Phenyl-2,3,4,6-tetra-O-acetyl-b-D-galactopyranoside |
2872-72-2 | 25g |
$ 161.00 | 2023-09-06 | ||
TRC | P336800-50 g |
Phenyl-2,3,4,6-tetra-O-acetyl-β-D-galactopyranoside |
2872-72-2 | 50g |
235.00 | 2021-07-19 | ||
TRC | P336800-1g |
Phenyl-2,3,4,6-tetra-O-acetyl-b-D-galactopyranoside |
2872-72-2 | 1g |
$ 58.00 | 2023-09-06 | ||
TRC | P336800-10 g |
Phenyl-2,3,4,6-tetra-O-acetyl-β-D-galactopyranoside |
2872-72-2 | 10g |
80.00 | 2021-07-19 | ||
TRC | P336800-50g |
Phenyl-2,3,4,6-tetra-O-acetyl-β-D-galactopyranoside |
2872-72-2 | 50g |
$ 235.00 | 2022-06-03 | ||
TRC | P336800-25 g |
Phenyl-2,3,4,6-tetra-O-acetyl-β-D-galactopyranoside |
2872-72-2 | 25g |
130.00 | 2021-07-19 | ||
SHENG KE LU SI SHENG WU JI SHU | sc-391651-1 g |
Phenyl-2,3,4,6-tetra-O-acetyl-β-D-galactopyranoside, |
2872-72-2 | 1g |
¥2,256.00 | 2023-07-10 | ||
SHENG KE LU SI SHENG WU JI SHU | sc-391651-1g |
Phenyl-2,3,4,6-tetra-O-acetyl-β-D-galactopyranoside, |
2872-72-2 | 1g |
¥2256.00 | 2023-09-05 | ||
TRC | P336800-10g |
Phenyl-2,3,4,6-tetra-O-acetyl-b-D-galactopyranoside |
2872-72-2 | 10g |
$ 98.00 | 2023-09-06 | ||
TRC | P336800-50000mg |
Phenyl-2,3,4,6-tetra-O-acetyl-b-D-galactopyranoside |
2872-72-2 | 50g |
$287.00 | 2023-05-17 |
Phenyl-2,3,4,6-tetra-O-acetyl-b-D-galactopyranoside Letteratura correlata
-
Reem Mousa,Shifra Lansky,Gil Shoham,Norman Metanis Chem. Sci., 2018,9, 4814-4820
-
Mingzhu Yang Chem. Soc. Rev., 2019,48, 850-884
-
Li Liaoliao,Jiang Haifu,Tian Dongbo,Qin Wei,Liu Changwei RSC Adv., 2018,8, 21728-21734
-
Mrinmoy Maiti,Shin A Yoon,Yujin Cha,K. K. Athul,Sankarprasad Bhuniya,Min Hee Lee Chem. Commun., 2021,57, 9614-9617
-
Dmitry V. Uborsky,Dmitry Y. Mladentsev,Bogdan A. Guzeev,Ilya S. Borisov,Antonio Vittoria,Christian Ehm,Roberta Cipullo,Coen Hendriksen,Nic Friederichs,Vincenzo Busico,Alexander Z. Voskoboynikov Dalton Trans., 2020,49, 3015-3025
2872-72-2 (Phenyl-2,3,4,6-tetra-O-acetyl-b-D-galactopyranoside) Prodotti correlati
- 17042-40-9(4-Methoxyphenyl 2,3,4,6-tetra-O-Acetyl-α-D-mannopyranoside)
- 1538151-93-7(3-amino-N-butyl-4-fluoro-N-methyl-1-benzothiophene-2-carboxamide)
- 1361651-10-6(3,6-Bis(perchlorophenyl)picolinonitrile)
- 2229113-19-1(2-(1-amino-3,3-difluorocyclobutyl)-5-fluoro-N,N-dimethylaniline)
- 1805608-73-4(3-(Bromomethyl)-4-(difluoromethyl)-2-fluoro-5-(trifluoromethyl)pyridine)
- 1216806-46-0(N-(6-fluoro-1,3-benzothiazol-2-yl)-N-[3-(morpholin-4-yl)propyl]butanamide hydrochloride)
- 181811-44-9(1-(1,3-Benzothiazol-2-yl)piperidine-4-carboxylic Acid)
- 2006066-39-1(INDEX NAME NOT YET ASSIGNED)
- 2490420-55-6(2-(3-{(tert-butoxy)carbonylamino}-5-(methoxycarbonyl)phenyl)acetic acid)
- 7477-67-0(Bispyrazolone)
Fornitori consigliati
Shandong Feiyang Chemical Co., Ltd
Membro d'oro
CN Fornitore
Grosso

上海贤鼎生物科技有限公司
Membro d'oro
CN Fornitore
Grosso

Wuhan Comings Biotechnology Co., Ltd.
Membro d'oro
CN Fornitore
Grosso

Taizhou Jiayin Chemical Co., Ltd
Membro d'oro
CN Fornitore
Grosso

Hangzhou Runyan Pharmaceutical Technology Co., Ltd
Membro d'oro
CN Fornitore
Grosso
